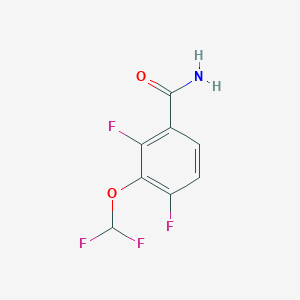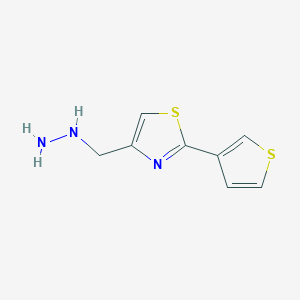![molecular formula C12H15NO3S B14181356 4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine CAS No. 839708-53-1](/img/structure/B14181356.png)
4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an ethylsulfanyl group attached to the carbonyl carbon of the phenylalanine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine typically involves the introduction of the ethylsulfanyl group to the phenylalanine molecule. One common method is the reaction of L-phenylalanine with ethylsulfanyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction is carried out at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Methylsulfanyl)carbonyl]-L-phenylalanine
- 4-[(Propylsulfanyl)carbonyl]-L-phenylalanine
- 4-[(Butylsulfanyl)carbonyl]-L-phenylalanine
Uniqueness
4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine is unique due to the specific length and properties of the ethylsulfanyl group. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs with different alkyl chain lengths.
Propriétés
Numéro CAS |
839708-53-1 |
|---|---|
Formule moléculaire |
C12H15NO3S |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-ethylsulfanylcarbonylphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO3S/c1-2-17-12(16)9-5-3-8(4-6-9)7-10(13)11(14)15/h3-6,10H,2,7,13H2,1H3,(H,14,15)/t10-/m0/s1 |
Clé InChI |
VPRPVNNXDCMVQT-JTQLQIEISA-N |
SMILES isomérique |
CCSC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N |
SMILES canonique |
CCSC(=O)C1=CC=C(C=C1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)
![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)


![1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14181315.png)
![1-(pentyloxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]butan-2-ol](/img/structure/B14181321.png)




![Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate](/img/structure/B14181352.png)
